molecular formula C23H17NO7 B13976135 Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate CAS No. 52236-82-5

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate

Cat. No.: B13976135
CAS No.: 52236-82-5
M. Wt: 419.4 g/mol
InChI Key: ZESKQYXABHALKR-UHFFFAOYSA-N
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Description

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is a chemical compound with the molecular formula C23H17NO7 and a molecular weight of 419.38 g/mol This compound is known for its unique structure, which includes an anthracene moiety linked to a phenoxy group through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzoate
  • Methyl 3-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)propanoate

Uniqueness

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate is unique due to its specific ester linkage and the presence of both anthracene and phenoxy moieties, which confer distinct chemical and biological properties .

Biological Activity

Methyl (4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)phenoxy)acetate, with the CAS number 52236-82-5, is a synthetic organic compound that exhibits significant biological activity, particularly in the context of cancer treatment. Its structure incorporates an anthraquinone moiety, which is known for its cytotoxic properties against various cancer cell lines. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C23H17NO7
  • Molecular Weight : 419.39 g/mol
  • InChI Key : ZESKQYXABHALKR-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with cellular proteins involved in signaling pathways. The presence of amino and hydroxyl groups enhances its binding affinity to various biological targets, potentially leading to modulation of cellular responses and apoptosis in cancer cells .

Antitumor Activity

Research indicates that compounds derived from anthraquinones, including this compound, exhibit cytotoxic effects on several cancer cell lines. Studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cells through mechanisms such as oxidative stress and DNA damage .

Table 1: Cytotoxicity Studies on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)12Cell cycle arrest
A549 (Lung Cancer)20Reactive oxygen species generation

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

  • Refluxing with Anthraquinone Derivatives : Utilizing anthraquinone derivatives in a reflux setup with appropriate reagents to form the desired ester.
  • Esterification Reactions : Reacting the phenolic component with methyl acetate under acidic conditions to yield the final product.

Case Studies

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by this compound revealed that it enhances the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells. This dual action suggests a robust potential for therapeutic application in oncology .

Properties

CAS No.

52236-82-5

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

methyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate

InChI

InChI=1S/C23H17NO7/c1-29-18(26)11-30-12-6-8-13(9-7-12)31-17-10-16(25)19-20(21(17)24)23(28)15-5-3-2-4-14(15)22(19)27/h2-10,25H,11,24H2,1H3

InChI Key

ZESKQYXABHALKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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